

# UPLC-MS/MS method for Methylenecyclopropylglycine detection

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## Compound of Interest

Compound Name: Methylenecyclopropylglycine

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An Application Note on the UPLC-MS/MS Method for **Methylenecyclopropylglycine** Detection

## Introduction

**Methylenecyclopropylglycine** (MCPG) is a toxic, non-proteinogenic amino acid found in the fruits of the family Sapindaceae, including lychee (*Litchi chinensis*) and ackee (*Blighia sapida*). [1][2][3] Ingestion of MCPG, particularly from unripe fruit, can lead to severe hypoglycemia (low blood sugar), vomiting, and encephalopathy, a condition sometimes referred to as "Jamaican Vomiting Sickness" when associated with ackee fruit.[3][4] The toxicity of MCPG is primarily due to its metabolite, which inhibits critical enzymes involved in fatty acid  $\beta$ -oxidation and gluconeogenesis.[4] Given the potential for severe illness and the global distribution of these fruits, sensitive and reliable analytical methods are crucial for clinical diagnosis, food safety assessment, and toxicological research.

This application note details a robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of MCPG in various biological matrices. The method provides the high sensitivity and specificity required to detect MCPG at physiologically relevant concentrations.

## Principle of the Method

The analytical method involves the extraction of MCPG from a biological sample, followed by chromatographic separation using UPLC and subsequent detection by a tandem mass spectrometer. The UPLC system provides rapid and high-resolution separation of the analyte

from matrix components. The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, offers exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for MCPG. For enhanced chromatographic performance and sensitivity, a derivatization step can be employed, although direct analysis is also feasible.[\[5\]](#)[\[6\]](#)

## Experimental Protocols

Two primary protocols are presented: a direct analysis method and a method incorporating a derivatization step.

### Protocol 1: Direct Analysis of MCPG in Milk and Urine (No Derivatization)

This protocol is adapted from methodologies developed for the direct quantification of MCPG without chemical derivatization, offering a simpler and faster workflow.[\[2\]](#)[\[5\]](#)

#### 1. Reagents and Materials

- Methanol (MeOH), HPLC grade
- Water, HPLC grade
- Ammonium formate
- Formic acid (FA)
- MCPG analytical standard
- Internal Standard (IS): Isotope-labeled MCPG (e.g.,  $^{13}\text{C}_3$ -MCPG)
- Centrifuge tubes and filters

#### 2. Sample Preparation

- Urine Samples: A "dilute-and-shoot" approach is used.[\[5\]](#)
  - Vortex and centrifuge the urine sample for 5 minutes at 13,500 x g.

- Dilute the supernatant with 5% MeOH in water to a standardized creatinine concentration (e.g., 0.1 mg/dL).[5]
- Spike with internal standard.
- The sample is ready for UPLC-MS/MS analysis.
- Milk Samples: An extraction procedure is required.[5]
  - To 1 mL of milk, add the internal standard solution.
  - Add a protein precipitation agent (e.g., acetonitrile or a methanolic solution) and vortex thoroughly.
  - Centrifuge to pellet the precipitated proteins.
  - Transfer the supernatant to a new tube for analysis.

### 3. UPLC-MS/MS Parameters

- UPLC System: Waters Acquity UPLC or equivalent
- Column: Waters Acquity UPLC BEH C18 (1.7  $\mu$ m, 2.1 x 50 mm) or similar.[7]
- Mobile Phase A: 10 mM ammonium formate and 0.1% FA in water.[1]
- Mobile Phase B: Methanol.[1]
- Flow Rate: 0.3 mL/min.[1]
- Column Temperature: 40 °C
- Injection Volume: 5  $\mu$ L
- Gradient: A typical gradient would start at a high aqueous percentage, ramping up the organic phase to elute MCPG, followed by a column wash and re-equilibration.
- Mass Spectrometer: Sciex Q-Trap 6500+ or equivalent.[1]

- Ionization Mode: Electrospray Ionization Positive (ESI+)
- Monitoring Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions: Specific precursor and product ions for MCPG and its internal standard must be optimized.

## Protocol 2: Analysis of MCPG in Serum and Urine with Derivatization

This protocol involves a derivatization step (e.g., butylation or dansylation) to improve the chromatographic retention and ionization efficiency of MCPG.[\[6\]](#)[\[8\]](#)

### 1. Reagents and Materials

- Reagents from Protocol 1
- For Butylation: Butanolic HCl
- For Dansylation: Dansyl chloride, sodium bicarbonate buffer
- Internal Standard (IS): Isotope-labeled MCPG (e.g.,  $^{13}\text{C}_3$ -MCPG)
- Solvents for extraction and reconstitution (e.g., acetonitrile, methanol)

### 2. Sample Preparation (Serum/Plasma)

- Extraction: To 100  $\mu\text{L}$  of serum or plasma, add the internal standard. Precipitate proteins by adding a cold organic solvent like acetonitrile. Vortex and centrifuge.[\[9\]](#)
- Evaporation: Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.
- Derivatization (Butylation Example):
  - Reconstitute the dried extract in butanolic HCl.
  - Heat the mixture (e.g., at 65°C for 20 minutes) to form the butyl ester of MCPG.[\[7\]](#)

- Evaporate the reagent and reconstitute the residue in the initial mobile phase for injection.
- Derivatization (Dansylation Example):
  - Reconstitute the dried extract in a sodium bicarbonate buffer.
  - Add dansyl chloride solution and incubate.
  - Quench the reaction and prepare for injection.

### 3. UPLC-MS/MS Parameters

- UPLC System: Agilent 1260 series or equivalent.[8]
- Column: Agilent Zorbax SB-C18 (1.8  $\mu$ m, 2.1 x 50 mm).[8]
- Mobile Phase A: 0.1% Formic Acid in Water.[8]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]
- Flow Rate: 0.5 mL/min.[8]
- Column Temperature: 60 °C.[8]
- Injection Volume: 5  $\mu$ L
- Mass Spectrometer: SCIEX 4000 triple quadrupole or equivalent.[8]
- Ionization Mode: ESI+
- MRM Transitions (Example for Butylated MCPG):
  - MCPG-butyl ester: m/z 184.0 > 110.7[7]
  - $^{13}\text{C}_3$ -MCPG-butyl ester (IS): m/z 187.0 > 113.7[7]

## Method Performance and Quantitative Data

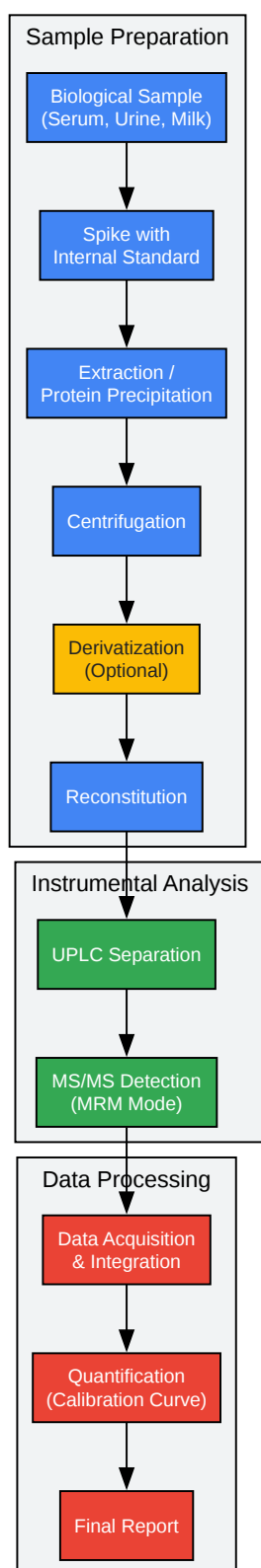
The performance of UPLC-MS/MS methods for MCPG detection from various studies is summarized below.

Analyte	Matrix	Derivatization	LOQ / LRL	Linearity (Range)	Recovery	Precision (%RSD)	Reference
MCPG	Milk	None	-	-	89–106%	≤ 20%	[5]
MCPG	Urine	None	-	-	85–104%	≤ 20%	[5]
MCPG	Serum	Butylation	2.5 nmol/L	0.5–500 nmol/L ( $r^2 > 0.998$ )	-	-	[6][7]
MCPG	Urine	Butylation	2.5 nmol/L	0.5–500 nmol/L ( $r^2 > 0.998$ )	-	-	[6][7]
MCPG	Human Plasma	Dansylation	5.00 ng/mL (LRL)	5.00–150 ng/mL ( $r^2 = 0.998$ )	-	≤ 17%	[8]

LRL: Lower Reportable Limit; LOQ: Limit of Quantification

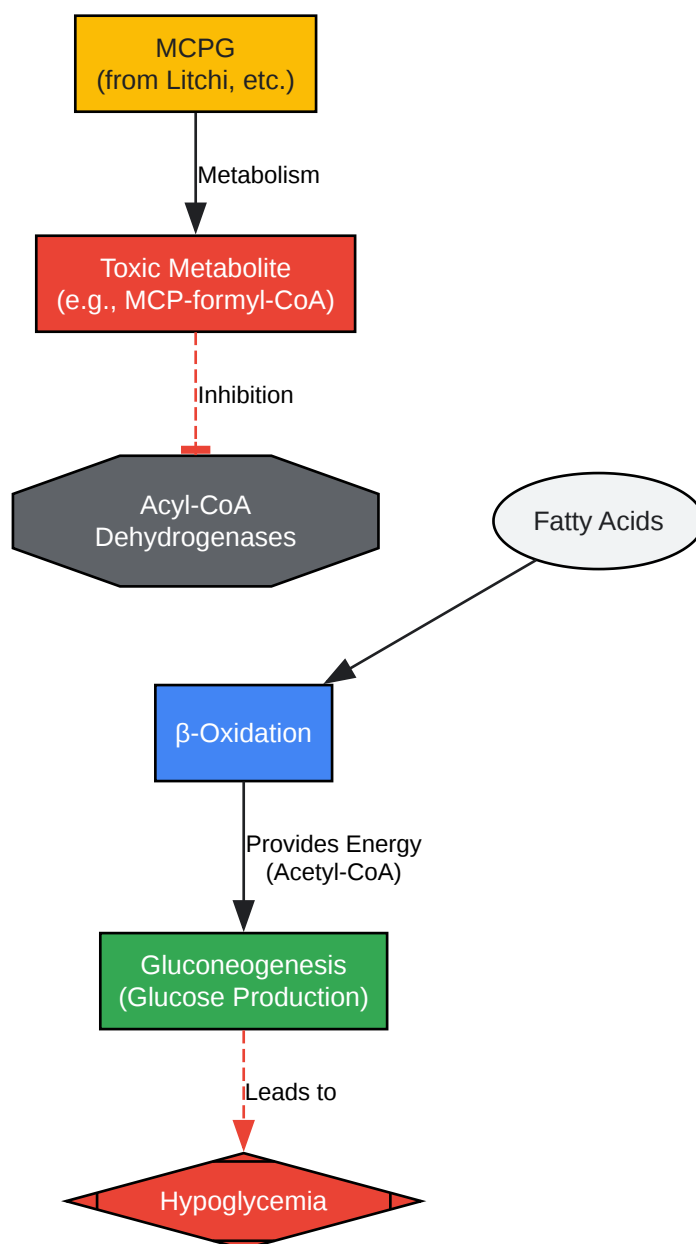
## Visualized Workflows and Pathways

To aid researchers, the general experimental workflow and the metabolic pathway of MCPG toxicity are illustrated below.



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Caption: General experimental workflow for MCPG analysis by UPLC-MS/MS.



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Caption: Simplified metabolic pathway of MCPG-induced hypoglycemia.

## Conclusion

The UPLC-MS/MS methods described provide a highly sensitive, specific, and reliable approach for the quantification of **Methylenecyclopropylglycine** in diverse biological samples. The direct analysis method offers simplicity and high throughput, while methods incorporating derivatization can provide enhanced sensitivity for trace-level detection. The choice of protocol



may depend on the specific matrix, required detection limits, and available instrumentation. These validated methods are invaluable tools for researchers, clinicians, and regulatory bodies in diagnosing and preventing MCPG-related toxicity.

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